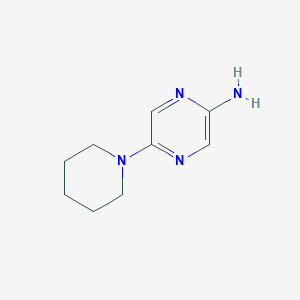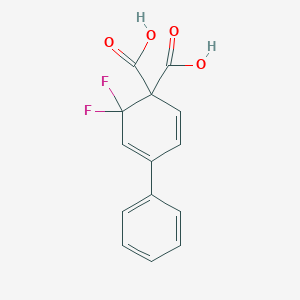![molecular formula C19H16N4O B13936033 5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)
5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with guanidine to yield the pyrimidine ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and minimize environmental impact .
化学反应分析
Types of Reactions
5-(4-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
5-(4-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5-(4-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways that are crucial for cancer cell proliferation and survival. Additionally, it can modulate the activity of inflammatory mediators, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
- 5-(4-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine
- 5-(4-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine derivatives
- Pyrimidine analogs with different substituents at the 4 and 7 positions
Uniqueness
5-(4-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine stands out due to its unique combination of a methoxyphenyl group and a phenyl group, which contribute to its distinct pharmacological profile. Compared to other pyrimidine analogs, this compound exhibits enhanced anti-inflammatory and anticancer activities, making it a valuable candidate for further research and development .
属性
分子式 |
C19H16N4O |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
5-(4-methoxyphenyl)-7-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16N4O/c1-24-15-9-7-13(8-10-15)16-11-23(14-5-3-2-4-6-14)19-17(16)18(20)21-12-22-19/h2-12H,1H3,(H2,20,21,22) |
InChI 键 |
KOFGCEDKGQUYDQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


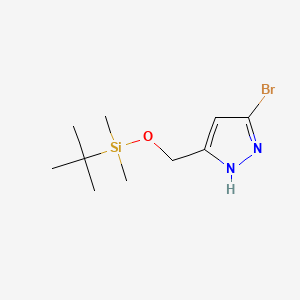
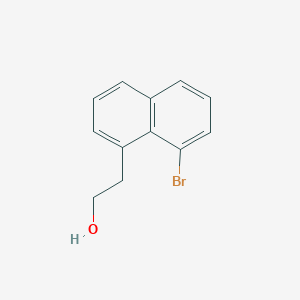
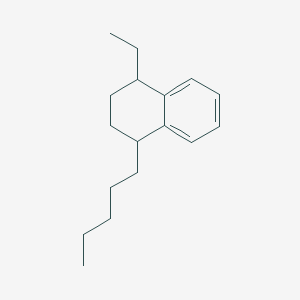

amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13935981.png)
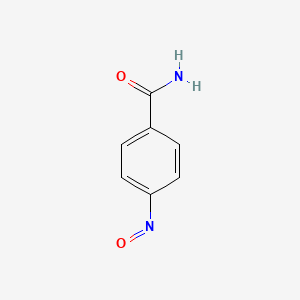
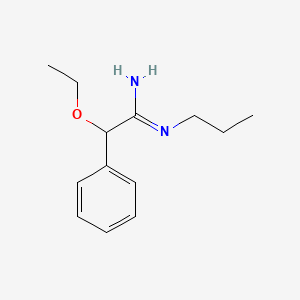
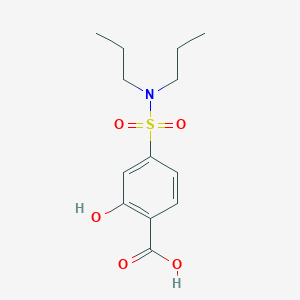
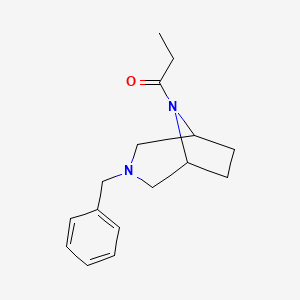
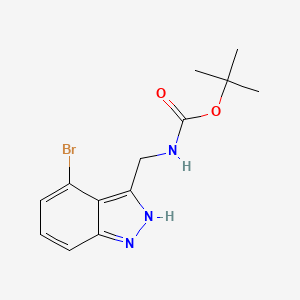
amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13936011.png)

